Molecular Recognition Architecture: 2,4-Dihydroxy vs. 3,4-Dihydroxy Regioisomer Impact on Tyrosinase Inhibition
In a class-level inference drawn from structurally analogous 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl benzoate esters tested against Agaricus bisporus tyrosinase (EC 1.14.18.1), the 2,4-dihydroxybenzoate isomer demonstrated an IC₅₀ of 6.7 ± 1.20 µM, while the 3,4-dihydroxybenzoate regioisomer exhibited an IC₅₀ of 15.9 ± 3.71 µM [1]. The target compound, bearing the same 2,4-dihydroxybenzoate pharmacophore, is predicted to retain this approximately 2.4-fold potency advantage based on conserved hydrogen-bonding geometry and mixed-type inhibition kinetics [1].
| Evidence Dimension | Tyrosinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≈ 6.7 µM (inferred from 2,4-dihydroxybenzoate analog; 2-(4-methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate not directly tested) |
| Comparator Or Baseline | 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl 3,4-dihydroxybenzoate: IC₅₀ = 15.9 ± 3.71 µM |
| Quantified Difference | ~2.4-fold superior potency for 2,4-dihydroxy regioisomer over 3,4-dihydroxy regioisomer |
| Conditions | Agaricus bisporus mushroom tyrosinase, mixed-type inhibition, in vitro enzymatic assay |
Why This Matters
Procurement of the correct 2,4-dihydroxy regioisomer is critical, as the 3,4-dihydroxy alternative is predicted to have less than half the target binding potency in tyrosinase-related applications.
- [1] BRENDA Enzyme Database. Literature summary for EC 1.14.18.1 (tyrosinase). IC₅₀ values for 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl 2,4-dihydroxybenzoate (6.7 ± 1.20 µM) and the corresponding 3,4-dihydroxybenzoate analog (15.9 ± 3.71 µM). View Source
